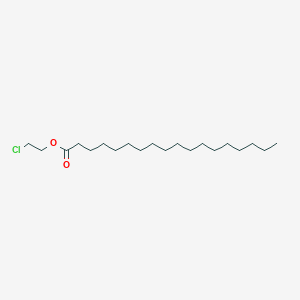

2-Chloroethyl stearate

Descripción general

Descripción

2-Chloroethyl stearate is a chemical compound that may be formed as a fatty acid ester involving chloroethanol (2-CE) and stearic acid. It is related to various chemical reactions and has applications in different scientific research areas, particularly in synthesizing derivatives and studying chemical properties and reactions. Although specific research directly addressing 2-Chloroethyl stearate is limited, its related compounds and derivatives, like 2-chloroethyl groups linked to other molecular structures, have been studied extensively for their reactions and properties.

Synthesis Analysis

The synthesis of 2-Chloroethyl stearate involves the esterification process where 2-chloroethanol reacts with stearic acid. Similar compounds, such as 2-chloroethyl palmitate and 2-chloroethyl oleate, have been synthesized in vivo by administering chloroethanol and observing the formation of these esters, demonstrating the potential synthetic pathway for 2-Chloroethyl stearate as well (Kaphalia & Ansari, 1989).

Aplicaciones Científicas De Investigación

Hepatic Fatty Acid Conjugation

Kaphalia and Ansari (1989) demonstrated the in vivo formation of 2-Chloroethyl stearate and other related compounds in rats. This study suggests a potential role for 2-Chloroethyl stearate in the toxicological domain, particularly in understanding how these compounds are metabolized and retained in the body, potentially causing toxic effects (Kaphalia & Ansari, 1989).

Adhesion Improvement of Rubber

Romero-Sánchez, Pastor-Blas, and Martín-Martínez (2000) explored the use of different esters, including 2-Chloroethyl stearate, in improving the adhesion properties of styrene–butadiene rubber (SBR). This study is significant for the material sciences, particularly for the development of more efficient and durable rubber-based products (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).

Cosmetic Bio-lubricant Synthesis

Gawas and Rathod (2020) discussed the synthesis of 2-ethylhexyl stearate, a compound closely related to 2-Chloroethyl stearate, for use as a bio-lubricant in cosmetics. The green synthesis approach and its application in cosmetics highlight the compound's relevance in sustainable product development (Gawas & Rathod, 2020).

Anticancer Agents

Eisenbrand and colleagues (1987) investigated N'-(2-chloroethyl)-N'-nitrosocarbamoyl amino acid derivatives of steroid hormones, which include structures similar to 2-Chloroethyl stearate. These compounds show promise as selective cytotoxic agents for use in cancer treatment, illustrating the potential of 2-Chloroethyl stearate derivatives in oncology (Eisenbrand et al., 1987).

DNA Cross-linking in Cancer Treatment

Research by Erickson, Laurent, Sharkey, and Kohn (1980) on DNA cross-linking by nitrosourea-treated human tumor cells can provide insights into the mechanisms by which 2-Chloroethyl stearate derivatives could exert anticancer effects. Understanding these molecular interactions is crucial for developing targeted cancer therapies (Erickson, Laurent, Sharkey, & Kohn, 1980).

Antioxidant Activity in Food Science

Zhang et al. (2017) synthesized [1-(tannin-ether)-ethyl]stearate, a compound related to 2-Chloroethyl stearate, and evaluated its antioxidant activity for linseed oil. This study is significant for food science, highlighting potential applications of 2-Chloroethyl stearate derivatives in preserving food quality (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

2-Chloroethyl stearate is a fatty acid ester

Mode of Action

It is synthesized by reacting 2-chloroethyl chloride with an unsaturated fatty acid, such as oleic acid . The interaction of this compound with its targets could lead to changes in the metabolic processes within the cell.

Pharmacokinetics

It is known that fatty acid esters like 2-chloroethyl stearate are generally lipophilic, which can influence their absorption and distribution within the body .

Propiedades

IUPAC Name |

2-chloroethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBIYHGOHHPBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074451 | |

| Record name | Octadecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl stearate | |

CAS RN |

1119-75-1 | |

| Record name | 2-Chloroethyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR0460WU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

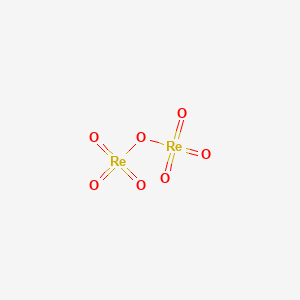

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

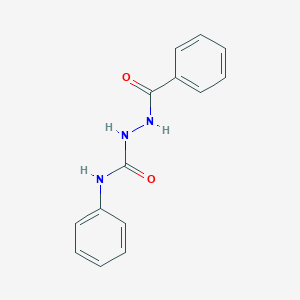

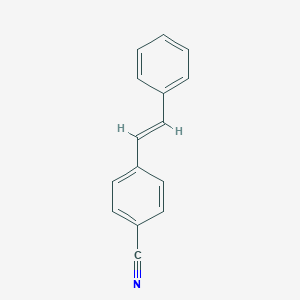

Feasible Synthetic Routes

Q & A

Q1: How is 2-chloroethyl stearate formed in vivo?

A1: The research demonstrates that 2-chloroethyl stearate is formed in the liver of rats through the conjugation of 2-chloroethanol (2-CE) with stearic acid. [] When rats were administered 2-CE, their hepatic microsomal lipids contained detectable levels of 2-chloroethyl stearate, confirming its in vivo formation. [] This suggests that similar metabolic pathways might exist in other species.

Q2: What are the potential toxicological implications of 2-chloroethyl stearate formation?

A2: While the research primarily focuses on identifying the presence of 2-chloroethyl stearate, it raises concerns about its potential toxicity. The authors hypothesize that fatty acid conjugates like 2-chloroethyl stearate, due to their lipophilic nature, might be retained in the body for extended periods. [] This prolonged retention could potentially lead to long-term toxic effects, although further research is needed to confirm these concerns and understand the specific mechanisms involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)